molecular formula C3H11N5O4S B3230134 1-Methylbiguanide sulphate CAS No. 129218-51-5

1-Methylbiguanide sulphate

Cat. No.: B3230134
CAS No.: 129218-51-5
M. Wt: 213.22 g/mol
InChI Key: BQDFZVWCDAKAAR-UHFFFAOYSA-N
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Description

1-Methylbiguanide sulphate (CAS 1609-00-3) is a biguanide-class compound characterized by a methyl group substitution on the nitrogen atom of its biguanide backbone . Structurally distinct from metformin (dimethylbiguanide), it is a white to off-white crystalline powder with high water solubility, making it suitable for pharmaceutical formulations . Pharmacologically, it activates AMP-activated protein kinase (AMPK), enhancing insulin sensitivity and reducing hepatic glucose production, which positions it as an antihyperglycemic agent for type 2 diabetes management . Its synthesis is notable in radiochemistry, where it serves as a precursor for [¹¹C]-metformin labeling via methylation .

Properties

IUPAC Name

1-(diaminomethylidene)-2-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N5.H2O4S/c1-7-3(6)8-2(4)5;1-5(2,3)4/h1H3,(H6,4,5,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDFZVWCDAKAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Methylbiguanide sulphate can be synthesized through several synthetic routes. One common method involves the reaction of cyanoguanidine with methylamine under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Cyanoguanidine with Methylamine: Cyanoguanidine is reacted with an excess of methylamine in the presence of a suitable solvent, such as ethanol or water. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of 1-methylbiguanide.

    Purification and Sulphate Formation: The resulting 1-methylbiguanide is then purified through recrystallization or other purification techniques. To obtain this compound, the purified compound is treated with sulphuric acid, leading to the formation of the sulphate salt.

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Enzymatic Hydrolysis

1-Methylbiguanide sulfate undergoes hydrolysis catalyzed by nickel-dependent enzymes:

Key Enzymes and Kinetics

EnzymeSubstrateKₘ (mM)kₐₜ/Kₘ (M⁻¹s⁻¹)Product
MfmAB Metformin0.829.6 × 10³Guanylurea
MetCaCb 1-Methylbiguanide6.18.7 × 10²Guanylurea
  • MfmAB (from Pseudomonas spp.) shows 100-fold lower activity toward 1-methylbiguanide compared to metformin .

  • MetCaCb , a heterohexameric hydrolase, processes 1-methylbiguanide with a catalytic efficiency 10× lower than for metformin .

Microbial Degradation Pathways

  • Pseudomonas mendocina MET utilizes 1-methylbiguanide as a nitrogen source in wastewater treatment systems .

  • Reaction Pathway :

    • Hydrolysis to guanylurea via MfmAB or MetCaCb .

    • Further breakdown of guanylurea to ammonia and guanidinium by GuuH .

Oxidation Reactions

1-Methylbiguanide participates in radical-mediated oxidation:

  • Mechanisms :

    • Hydrogen Atom Transfer (HAT) : Generates carbon-centered radicals (e.g., C8/C9 positions) .

    • Electron Transfer (ET) : Forms radical cations under alkaline conditions (pH > 10) .

  • Key Radicals :

    • [MTF–H]● (carbon-centered)

    • MTF⁺● (radical cation) .

Photodegradation in Environmental Systems

In UV/sulfite processes:

  • Conditions : Alkaline pH (9–11), sulfite/UV irradiation .

  • Mechanism :

    • Dominated by sulfate radicals (SO₄⁻●) and hydroxyl radicals (●OH) .

    • Inhibited by nitrate/nitrite via scavenging hydrated electrons (k = 10⁹ M⁻¹s⁻¹) .

Stability and Thermal Effects

  • Thermal Inactivation : Enzymes like MfmAB lose activity above 65°C .

  • Activation Energy : Estimated at 52.9 kJ/mol for hydrolysis at pH 8 .

Substrate Specificity

1-Methylbiguanide is discriminated by enzymes in favor of metformin:

SubstrateRelative Activity (%)
Metformin100
1-Methylbiguanide≤0.6
Buformin0.6

Data from in vitro assays with MfmAB .

Scientific Research Applications

1-Methylbiguanide sulphate has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules and is often employed in the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is used to study cellular processes and metabolic pathways. It is particularly valuable in investigating the mechanisms of action of biguanides and their effects on cellular energy metabolism.

    Medicine: this compound is of interest in medical research due to its structural similarity to metformin. It is studied for its potential antidiabetic and anticancer properties, as well as its effects on insulin signaling and glucose metabolism.

    Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is employed as an intermediate in the synthesis of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-methylbiguanide sulphate is similar to that of other biguanides. It primarily targets mitochondrial complex I, inhibiting its activity and leading to a decrease in cellular ATP production. This inhibition induces energy stress and activates compensatory responses mediated by energy sensors such as AMP-activated protein kinase (AMPK). The activation of AMPK results in various downstream effects, including the inhibition of gluconeogenesis, increased glucose uptake, and enhanced fatty acid oxidation.

Additionally, this compound may interact with other cellular targets and pathways, contributing to its overall effects. These interactions include modulation of insulin receptor signaling, alteration of cellular redox status, and effects on lysosomal function.

Comparison with Similar Compounds

Table 1. Comparative Properties of this compound and Related Compounds

Compound Class Structural Feature KM (mM) kcat/KM (M⁻¹s⁻¹) Biodegradability (NyZ550) Clinical Relevance
This compound Biguanide N1-methyl substitution Higher than metformin Lower than metformin Yes Antihyperglycemic agent
Metformin Biguanide N1,N2-dimethyl substitution 0.82 9.6 × 10³ (pH 9) Presumed First-line T2DM therapy
Phenformin Biguanide N1-phenylethyl substitution N/A Less reactive No data Withdrawn (toxicity)
Dimethylguanidine Guanidine N1,N2-dimethyl substitution N/A Comparable to buformin No Non-pharmacological

Biological Activity

1-Methylbiguanide sulphate, a derivative of metformin, is primarily recognized for its role as an antidiabetic agent. This compound exhibits various biological activities that contribute to its therapeutic efficacy, particularly in the management of type 2 diabetes. The following sections detail its mechanisms of action, biological effects, and relevant research findings.

This compound acts primarily through the following mechanisms:

  • AMPK Activation : It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose metabolism. This activation leads to decreased hepatic glucose production and improved insulin sensitivity .
  • Inhibition of Hepatic Gluconeogenesis : By inhibiting gluconeogenesis, particularly through the modulation of the enzyme fructose-1,6-bisphosphatase (FBP1), it helps lower blood glucose levels .
  • Mitochondrial Effects : The compound inhibits mitochondrial complex I, leading to changes in the cellular energy state that further promote AMPK activation .

Biological Effects

The biological activity of this compound encompasses several key effects:

  • Antidiabetic Activity : It effectively lowers plasma glucose levels and enhances insulin sensitivity, making it a cornerstone in diabetes management .
  • Antiproliferative Properties : Research indicates that it has antiproliferative effects on various cancer cell lines, suggesting potential applications in oncology .
  • Impact on Gut Microbiota : Recent studies highlight interactions between metformin and gut microbiota, which may influence its pharmacological effects and side effects .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

  • A study involving patients with type 2 diabetes demonstrated that treatment with metformin resulted in significant reductions in HbA1c levels compared to placebo controls, reaffirming its role as an effective antidiabetic medication .
  • Another investigation explored the compound's potential in reducing cancer cell proliferation. In vitro studies showed that metformin could inhibit growth in breast cancer cells by inducing apoptosis through AMPK activation .

Preclinical Studies

Preclinical models have provided insights into the molecular mechanisms underlying the biological activity of this compound:

  • Animal studies revealed that administration of metformin led to a decrease in hepatic glucose output and improved lipid profiles in diabetic rats, supporting its use in metabolic disorders .
  • Research on microbial metabolism indicated that certain bacteria can degrade metformin and related compounds, which may have implications for environmental toxicity and bioremediation strategies .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Research Findings
AntidiabeticAMPK activationSignificant reduction in blood glucose levels
AntiproliferativeInduction of apoptosisInhibition of cancer cell growth
Hepatic gluconeogenesis inhibitionFBP1 modulationDecreased hepatic glucose production
Interaction with microbiotaModulation of gut floraAltered pharmacokinetics and potential side effects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Methylbiguanide sulphate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves reacting 1-methylbiguanide with sulfuric acid under controlled conditions. Key steps include stoichiometric optimization, pH adjustment, and purification via recrystallization. Reaction progress can be monitored using thin-layer chromatography (TLC). Purity should be confirmed via melting point analysis and spectroscopic techniques (e.g., NMR, IR). Detailed protocols must align with pharmacopeial standards for reproducibility .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment. Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis for stoichiometric validation. For novel compounds, provide full spectral data and comparative analysis against reference standards in supplementary materials .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Proton and carbon-13 NMR are critical for verifying molecular structure and detecting impurities. Infrared (IR) spectroscopy can confirm functional groups (e.g., sulfonate bonds). Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with USP reference standards ensures accuracy .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in stability data for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design of experiments (DoE) to isolate variables (e.g., temperature, humidity). Employ kinetic modeling to predict degradation pathways. Conflicting data should be reconciled through orthogonal analytical methods (e.g., LC-MS vs. UV-HPLC) and peer-reviewed statistical validation .

Q. In designing a study to assess interactions between this compound and common excipients, what factors should be prioritized?

  • Methodological Answer : Prioritize excipient compatibility screening via isothermal stress testing (IST). Monitor physicochemical changes using differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Statistical tools like multivariate analysis (MVA) can identify interaction significance. Document all conditions in replicable detail per ICH guidelines .

Q. How can researchers address challenges in detecting degradation products of this compound using mass spectrometry?

  • Methodological Answer : Optimize ionization parameters (e.g., electrospray ionization, ESI) to enhance sensitivity for polar degradants. Use tandem MS (MS/MS) for structural elucidation. Employ high-resolution mass spectrometry (HRMS) to differentiate isobaric compounds. Quantify trace impurities via validated limit-of-detection (LOD) protocols .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies involving this compound?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for EC50/ED50 determination. Pair ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address variability through bootstrapping or Bayesian hierarchical models. Ensure transparency by reporting confidence intervals and effect sizes .

Q. What systematic approaches are recommended for conducting literature reviews on the pharmacological mechanisms of this compound?

  • Methodological Answer : Use databases like SciFinder and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics"). Screen studies using PRISMA frameworks, prioritizing peer-reviewed journals. Employ citation chaining to identify seminal works. Critical appraisal tools (e.g., AMSTAR-2) ensure methodological rigor .

Guidelines for Data Reporting and Replication

  • Experimental Replication : Follow Beilstein Journal guidelines, including raw data submission, instrument calibration details, and stepwise protocols in supplementary materials .
  • Conflict Resolution : Address contradictory findings through meta-analysis or inter-laboratory validation studies, emphasizing transparency in methodology and statistical thresholds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methylbiguanide sulphate

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